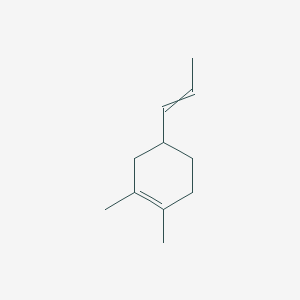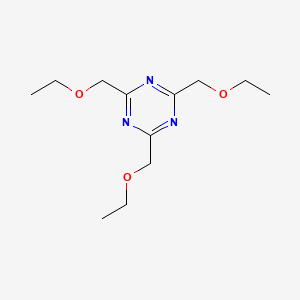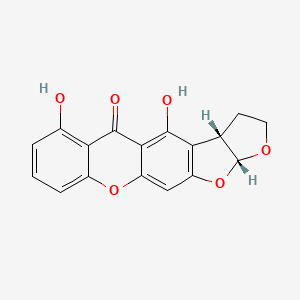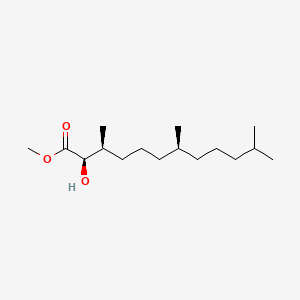
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene is an organic compound with the molecular formula C11H18 It is a cyclohexene derivative characterized by the presence of two methyl groups and a prop-1-en-1-yl group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. For instance, starting with 1,2-dimethylcyclohexene, the prop-1-en-1-yl group can be introduced via a Friedel-Crafts alkylation reaction using prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or prop-1-en-1-yl groups, leading to the formation of various substituted cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using halogens (e.g., Br2, Cl2) or nucleophilic substitution with reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated cyclohexane derivatives.
Substitution: Formation of halogenated or other substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylcyclohexene: Lacks the prop-1-en-1-yl group, resulting in different chemical reactivity and applications.
4-Methylcyclohexene: Contains only one methyl group, leading to distinct chemical properties.
Prop-1-en-1-ylcyclohexene: Similar structure but without the additional methyl groups.
Uniqueness
1,2-Dimethyl-4-(prop-1-en-1-yl)cyclohex-1-ene is unique due to the combination of its methyl and prop-1-en-1-yl groups, which confer specific chemical reactivity and potential applications. This compound’s structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
104851-62-9 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C11H18/c1-4-5-11-7-6-9(2)10(3)8-11/h4-5,11H,6-8H2,1-3H3 |
Clave InChI |
WZJIECIBPQXTRP-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1CCC(=C(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)


![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)
